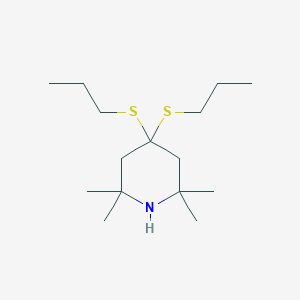
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and a (1-chloro-2-methylbut-1-en-1-yl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane typically involves the reaction of (1-chloro-2-methylbut-1-en-1-yl) chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the direct reaction of methyl chloride with a silicon-copper alloy, followed by further reactions to introduce the (1-chloro-2-methylbut-1-en-1-yl) group. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the (1-chloro-2-methylbut-1-en-1-yl) group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Addition Reactions: Often use electrophiles such as hydrogen halides or halogens in the presence of catalysts.
Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Yield products where the chlorine atom is replaced by the nucleophile.
Addition Reactions: Result in the formation of addition products with the electrophile added across the double bond.
Oxidation and Reduction Reactions: Produce oxidized or reduced derivatives of the original compound.
Scientific Research Applications
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules for research purposes.
Medicine: Explored for its potential in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (1-Chloro-2-cyclopropylideneethyl)(trimethyl)silane
- (1-Chloro-5-trimethylsilyl-4-pentyne)
- (3-Methyl-3-buten-1-ol, trimethylsilyl ether)
Uniqueness
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane is unique due to the presence of both a (1-chloro-2-methylbut-1-en-1-yl) group and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific synthetic applications that similar compounds may not be suitable for.
Properties
CAS No. |
112916-31-1 |
|---|---|
Molecular Formula |
C8H17ClSi |
Molecular Weight |
176.76 g/mol |
IUPAC Name |
(1-chloro-2-methylbut-1-enyl)-trimethylsilane |
InChI |
InChI=1S/C8H17ClSi/c1-6-7(2)8(9)10(3,4)5/h6H2,1-5H3 |
InChI Key |
JDEQXSDKWBXPOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C([Si](C)(C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


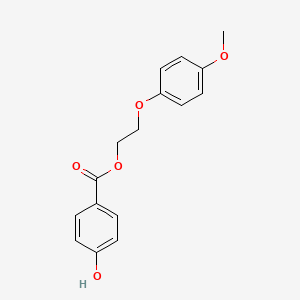
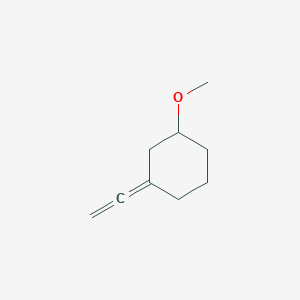
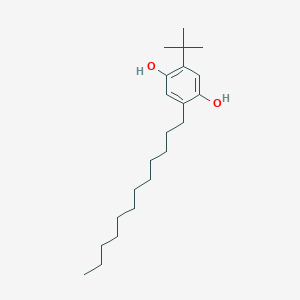
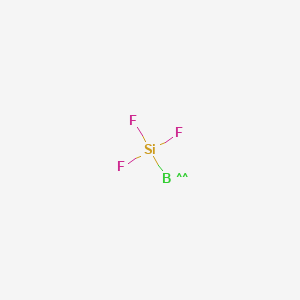
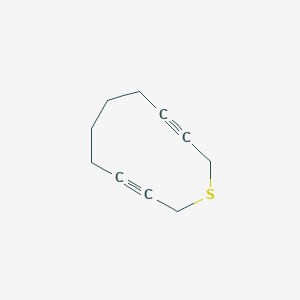
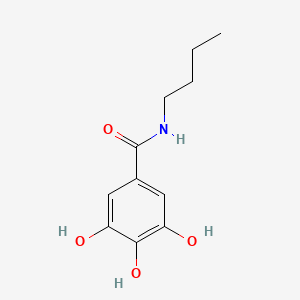
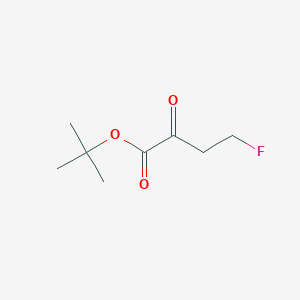
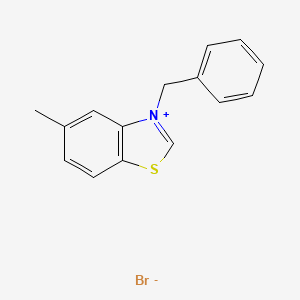
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
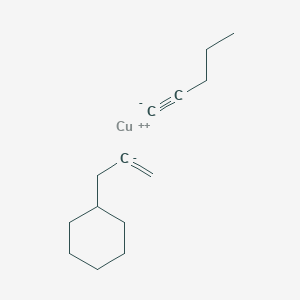
![Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide](/img/structure/B14306743.png)
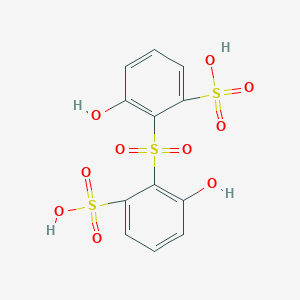
silane](/img/structure/B14306751.png)
